2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole
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Description
2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has demonstrated innovative synthetic methodologies involving compounds structurally related to 2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole. For example, the alkylation and oxidation of thiazocine derivatives and the exploration of selective oxidation processes highlight the chemical versatility and reactivity of sulfur-containing heterocycles, which can be instrumental in creating novel pharmaceuticals and materials (Ohkata, Takee, & Akiba, 1985).
Biological Evaluation and Potential Therapeutic Applications
Several studies focus on the synthesis and biological evaluation of sulfonamide derivatives, revealing their potential as enzyme inhibitors and anticancer agents. For instance, the development of 1,3,4-oxadiazole bearing compounds and their screening against butyrylcholinesterase enzyme suggest the therapeutic promise of these molecules in treating diseases associated with enzyme dysfunction (Khalid et al., 2016). Additionally, the synthesis of propanamide derivatives and their evaluation as anticancer agents underscore the significance of these compounds in the search for new cancer treatments (Rehman et al., 2018).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of sulfonamide derivatives, including those related to the compound , have been a subject of significant research interest. Compounds synthesized with sulfonamide, piperidine, and 1,3,4-oxadiazole frameworks have shown promising antibacterial and anticancer properties, indicating their potential utility in developing new therapeutic agents against various bacterial infections and cancer types (Iqbal et al., 2017).
properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-5-4-6-18-20(14)22-21(29-18)28-15-9-11-23(12-10-15)30(24,25)19-13-16(26-2)7-8-17(19)27-3/h4-8,13,15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPECJJIRCYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.